Mioflazine

Species-selectivity Nucleoside transport inhibition Preclinical model selection

Mioflazine (CAS 79467-23-5), also known as R 51469, is a synthetic compound belonging to the diphenylbutylpiperazine class. It functions as an orally active inhibitor of nucleoside transport, a mechanism that has been investigated for potential applications in cardioprotection during ischemia and in the modulation of sleep architecture.

Molecular Formula C29H30Cl2F2N4O2
Molecular Weight 575.5 g/mol
CAS No. 79467-23-5
Cat. No. B1677149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMioflazine
CAS79467-23-5
Synonymsmioflazine
R 51 469
R 51469
R-51469
Molecular FormulaC29H30Cl2F2N4O2
Molecular Weight575.5 g/mol
Structural Identifiers
SMILESC1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C29H30Cl2F2N4O2/c30-24-4-1-5-25(31)28(24)35-27(38)18-36-15-16-37(26(17-36)29(34)39)14-2-3-23(19-6-10-21(32)11-7-19)20-8-12-22(33)13-9-20/h1,4-13,23,26H,2-3,14-18H2,(H2,34,39)(H,35,38)
InChIKeyVWXFUOAKGNJSBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mioflazine CAS 79467-23-5: Procurement-Focused Overview for Nucleoside Transport Inhibition Research


Mioflazine (CAS 79467-23-5), also known as R 51469, is a synthetic compound belonging to the diphenylbutylpiperazine class [1]. It functions as an orally active inhibitor of nucleoside transport, a mechanism that has been investigated for potential applications in cardioprotection during ischemia and in the modulation of sleep architecture [1]. The compound exhibits a molecular weight of 575.48 g/mol and is distinct from other class members such as Lidoflazine and Draflazine based on its specific side-chain structure and resulting pharmacological profile [1][2].

Why In-Class Substitution for Mioflazine (CAS 79467-23-5) Is Not Advisable: Evidence of Functional Divergence


The diphenylbutylpiperazine class of nucleoside transport inhibitors exhibits significant pharmacological divergence among its members. While compounds like Mioflazine, Draflazine, and Soluflazine share a common core structure, variations in their side chains result in distinct species-specific potencies, in vivo efficacy profiles, and binding cooperativity characteristics [1]. For instance, Mioflazine demonstrates a unique species-selectivity profile, being significantly less potent in rodent models but more effective in primates [1]. Furthermore, Mioflazine itself exhibits only partial in vivo transport inhibition, whereas its derivative R75231 achieves full and sustained inhibition [2]. These functional discrepancies render generic substitution unreliable; the specific side-chain of Mioflazine confers a unique combination of properties that cannot be assumed for other class members.

Mioflazine (CAS 79467-23-5): Head-to-Head Comparative Data for Informed Procurement Decisions


Species-Specific Potency: Mioflazine Exhibits Divergent IC50 Values Compared to Dilazep and NBMPR

Mioflazine demonstrates a marked species-dependent inhibition of adenosine transport. In an erythrocyte assay using [8-³H]adenosine (1 µM, 10 s incubation), Mioflazine and its derivatives showed IC50 values >200 nM in mouse and hamster erythrocytes, whereas in human and baboon erythrocytes, the IC50 values were <100 nM, comparable to the reference inhibitor NBMPR [1]. In contrast, Dilazep was consistently potent across all species with an IC50 of approximately 2 nM [1]. This data highlights Mioflazine's unique species-selectivity profile, which is critical for selecting appropriate in vivo models.

Species-selectivity Nucleoside transport inhibition Preclinical model selection

In Vivo Efficacy: Mioflazine Yields Partial Transport Inhibition, While Derivative R75231 Achieves Full and Prolonged Blockade

Following intraperitoneal administration (~20 mg/kg) in BALB/c mice, Mioflazine and Soluflazine produced only partial inhibition of ex vivo adenosine transport in blood cells [1]. In contrast, the structurally related Mioflazine derivative R75231 caused essentially full inhibition of adenosine transport for 4-5 hours after a single i.p. dose [1]. When R75231 was administered orally three times at 4-hour intervals, transport inhibition was maintained for up to 20 hours [1]. The reference compound NBMPR-P also produced full inhibition for 4-5 hours, while Dilazep and R57974 were short-acting [1].

In vivo pharmacology Nucleoside transport Duration of action

Binding Cooperativity: Mioflazine Displays Positive Cooperativity and Slows Radioligand Dissociation

Mioflazine and its derivative R75231 exhibit unique binding interactions with the nucleoside transporter. In human erythrocyte ghost membranes, the addition of unlabeled R75231 or Mioflazine slowed the dissociation rate of pre-bound [³H]R75231 and initially increased the amount of site-bound radioligand, indicative of positive cooperativity [1]. In contrast, the addition of the classic inhibitors NBMPR or dipyridamole induced complete dissociation at rates comparable to buffer dilution [1]. Furthermore, a study on Mioflazine analogs demonstrated that pseudo-Hill coefficients from [³H]NBMPR displacement curves were significantly >1 for Mioflazine and its analogs, but ≈1 for dipyridamole, suggesting a stoichiometry where one Mioflazine molecule displaces ≥2 [³H]NBMPR molecules [2].

Transporter binding Positive cooperativity Radioligand binding

Cardioprotection: Mioflazine Enables 100% Survival After Global Ischemia in Canine Model

In a canine cardiopulmonary bypass model, intravenous Mioflazine pretreatment provided striking protection against global cardiac ischemia. After 1 hour of normothermic (37°C) global ischemia, 0% of control hearts (pretreated with solvent) recovered sufficiently to support the animal's circulation [1]. In contrast, 100% of animals pretreated with Mioflazine survived the ischemic insult [1]. Mioflazine alone exhibited no inotropic effect prior to ischemia, and post-reperfusion, the Mioflazine group showed significantly improved left ventricular function, with a lower systolic and higher diastolic pressure-volume curve compared to controls (P=0.05 and P=0.001, respectively) [1]. While comparative data for other class members in this exact model are not provided, this robust survival benefit is a key differentiator for Mioflazine in cardiac ischemia research.

Cardioprotection Myocardial ischemia Preclinical efficacy

Sleep Architecture Modulation: Mioflazine Increases Slow Wave Sleep in Dogs Without Affecting Latencies

Oral administration of Mioflazine (0.04-10 mg/kg) to dogs produced a specific modulation of sleep architecture. Over 16-hour polygraphic recordings, Mioflazine decreased wakefulness and increased slow wave sleep (SWS) but did not affect the latencies to either REM sleep or SWS [1]. The increase in SWS was attributed to a greater number of light and deep SWS epochs, and the overall effect persisted for approximately 8 hours [1]. This effect was antagonized by the adenosine antagonist caffeine (2.5 and 10 mg/kg, PO) [1]. While quantitative head-to-head sleep data for other nucleoside transport inhibitors in this model are not available, this study represents the first report of an orally active, adenosine-modulating drug improving sleep, establishing Mioflazine as a unique tool for investigating the role of adenosine in sleep regulation [1].

Sleep research Nucleoside transport Adenosine modulation

Optimized Application Scenarios for Mioflazine (CAS 79467-23-5) Based on Differential Evidence


Investigating Primate-Specific Nucleoside Transport Pharmacology

Given its high potency in human and baboon erythrocytes (IC50 <100 nM) compared to its low potency in rodents (IC50 >200 nM), Mioflazine is particularly suited for studies in primate models or human-derived cell systems [1]. This species-selectivity profile allows researchers to avoid the confounding factor of low rodent potency, which could lead to false-negative results when testing hypotheses related to nucleoside transport inhibition in parasitic infections or other therapeutic areas where primate models are more relevant [1].

Elucidating Non-Classical Nucleoside Transporter Binding and Cooperativity

Mioflazine's unique binding characteristics, including its ability to induce positive cooperativity and displace multiple NBMPR molecules, make it an essential tool for studies aimed at understanding the molecular pharmacology of the nucleoside transporter [1][2]. Researchers can use Mioflazine and its analogs to probe transporter stoichiometry, allosteric modulation, and the structure-activity relationships that govern non-competitive or mixed-type inhibition [1][2].

Preclinical Studies of Myocardial Ischemia-Reperfusion Injury and Cardioprotection

The robust survival benefit (100% vs. 0% in controls) observed in the canine global ischemia model positions Mioflazine as a key reference compound for preclinical cardioprotection research [1]. Its lack of inotropic effects ensures that observed improvements in post-ischemic function are not confounded by direct changes in cardiac contractility [1]. Mioflazine can serve as a positive control or a mechanistic probe for studies exploring adenosine-mediated protection against ischemia-reperfusion injury [1].

Investigating the Adenosinergic Modulation of Sleep and Arousal

Mioflazine is the first orally active compound reported to improve sleep via an adenosine-related mechanism, making it a valuable tool for sleep research [1]. Its specific effect of increasing slow wave sleep without affecting sleep latencies allows for targeted investigation of the role of nucleoside transport and adenosine in sleep homeostasis and the pathophysiology of sleep disorders [1].

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